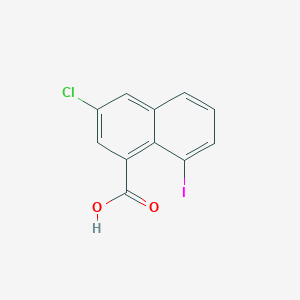
3-Chloro-8-iodonaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-iodonaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of chlorine and iodine atoms attached to the naphthalene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-iodonaphthalene-1-carboxylic acid typically involves multi-step reactions starting from commercially available naphthalene derivatives. One common method includes the halogenation of naphthalene followed by carboxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Substitution: Copper(I) cyanide, palladium catalysts, and bases like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield derivatives like 3-cyano-8-chloronaphthalene-1-carboxylic acid.
- Oxidation and reduction reactions produce corresponding alcohols or carboxylate salts .
Scientific Research Applications
3-Chloro-8-iodonaphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-8-iodonaphthalene-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For example, the compound may inhibit specific enzymes by forming stable complexes, thereby modulating metabolic processes .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carboxylic acid
- 8-Iodonaphthalene-1-carboxylic acid
- 3-Bromo-8-iodonaphthalene-1-carboxylic acid
Uniqueness: 3-Chloro-8-iodonaphthalene-1-carboxylic acid is unique due to the simultaneous presence of chlorine and iodine atoms, which can impart distinct reactivity and binding properties compared to its analogs. This dual halogenation can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis .
Biological Activity
3-Chloro-8-iodonaphthalene-1-carboxylic acid is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both chlorine and iodine atoms, which significantly influence its chemical reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H7ClIO2. The presence of halogens (chlorine and iodine) in the structure enhances its reactivity, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The iodine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group may facilitate hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic processes.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific apoptotic pathways. This effect is likely mediated through the inhibition of kinases involved in cell survival signaling.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC value of 15 µg/mL. |
| Study 2 | Reported anticancer effects in breast cancer cell lines, with IC50 values ranging from 5 to 10 µM. |
| Study 3 | Showed anti-inflammatory activity by reducing TNF-alpha levels in activated macrophages by up to 40%. |
Properties
Molecular Formula |
C11H6ClIO2 |
|---|---|
Molecular Weight |
332.52 g/mol |
IUPAC Name |
3-chloro-8-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6ClIO2/c12-7-4-6-2-1-3-9(13)10(6)8(5-7)11(14)15/h1-5H,(H,14,15) |
InChI Key |
KZFCYSMZFRGAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















